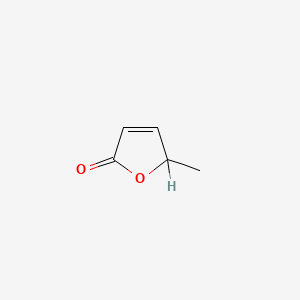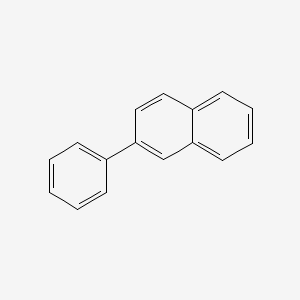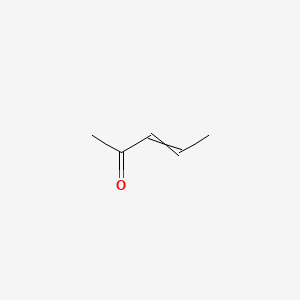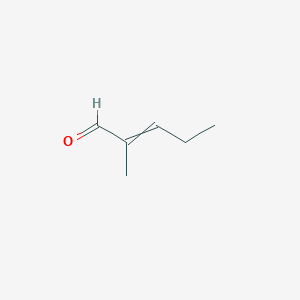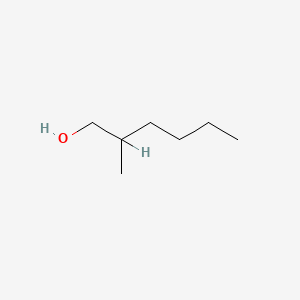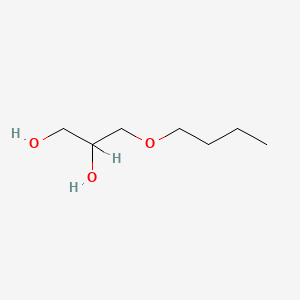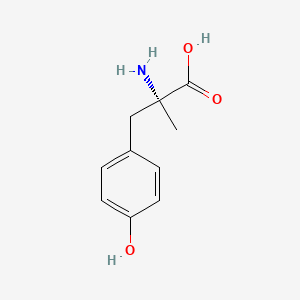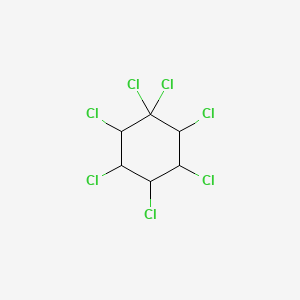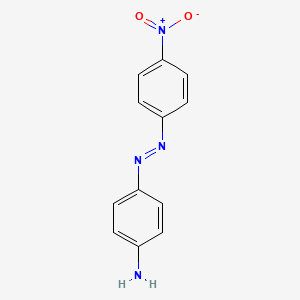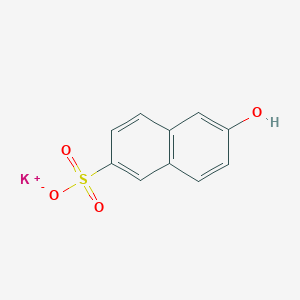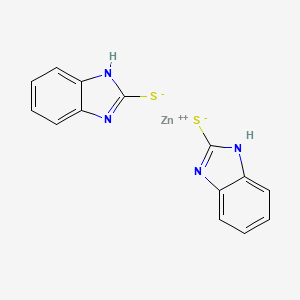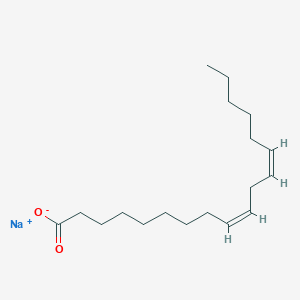
sodium;(9Z,12Z)-octadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “sodium;(9Z,12Z)-octadeca-9,12-dienoate” is a chemical entity with unique properties and applications It is utilized in various scientific fields due to its distinct chemical structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “sodium;(9Z,12Z)-octadeca-9,12-dienoate” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in its pure form. These methods typically involve the reaction of precursor chemicals under controlled temperature and pressure conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of “this compound” requires scalable and cost-effective methods. These methods are designed to produce large quantities of the compound while maintaining high purity and consistency. The industrial processes often involve advanced techniques such as continuous flow reactors and automated systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: “sodium;(9Z,12Z)-octadeca-9,12-dienoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride. The conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Applications De Recherche Scientifique
“sodium;(9Z,12Z)-octadeca-9,12-dienoate” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, it is utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism of action of “sodium;(9Z,12Z)-octadeca-9,12-dienoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in the desired outcome. Understanding the mechanism of action is crucial for optimizing its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds: “sodium;(9Z,12Z)-octadeca-9,12-dienoate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar reactivity. Examples of such compounds can be found in chemical databases like PubChem.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. These unique features make it suitable for particular applications that other similar compounds may not be able to achieve.
Propriétés
IUPAC Name |
sodium;(9Z,12Z)-octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPBVHPKMJYUEO-NBTZWHCOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

